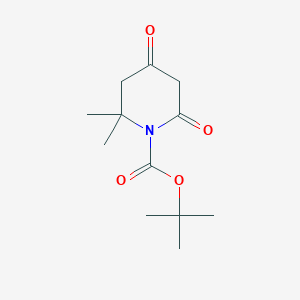

Tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-9(15)6-8(14)7-12(13,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSOKQZFTCRPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=O)N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245912-12-2 | |

| Record name | tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathways and Methodological Frameworks

Hantzsch Dihydropyridine Cyclocondensation Followed by Functionalization

The most widely documented route involves a Hantzsch-type cyclocondensation to construct the 2,4-dioxopiperidine core, followed by sequential protection and esterification.

Synthesis of 2,4-Dioxopiperidine (Piperidin-2,4-dione)

Reactants :

- 2,4-Pentanedione (acetylacetone, 0.1 mol)

- Ammonium acetate (0.1 mol)

- Acetic acid (catalytic)

Procedure :

Acetylacetone and ammonium acetate are refluxed in glacial acetic acid (100 mL) for 12–24 hours. The reaction exploits the enamine formation mechanism, where acetylacetone’s diketone moiety undergoes cyclization with ammonium acetate under acidic conditions. The product precipitates upon cooling and is isolated via filtration (yield: 70–85%).

Key Characterization :

- 1H NMR (DMSO-d6) : δ 2.22 (s, 3H, CH3), 2.30 (s, 3H, CH3), 6.16 (s, 1H, CH).

- ESI-MS : m/z 149.1 [M+H]+.

Ketal Protection of Ketone Groups

Reactants :

- 2,4-Dioxopiperidine (10 mmol)

- Ethylene glycol (30 mmol)

- p-Toluenesulfonic acid (PTSA, 0.1 mmol)

Procedure :

The diketone is dissolved in dry toluene (50 mL) with ethylene glycol and PTSA. The mixture is refluxed under Dean-Stark conditions for 6–8 hours to azeotropically remove water. The ketal-protected intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Mechanistic Insight :

Ketalization reduces the reactivity of the ketones, preventing undesired side reactions during subsequent esterification.

Esterification with tert-Butanol

Reactants :

- Ketal-protected intermediate (5 mmol)

- tert-Butanol (15 mmol)

- Sulfuric acid (conc., 1 mL)

Procedure :

The intermediate is stirred with tert-butanol and sulfuric acid at 80°C for 4–6 hours. The reaction follows Fischer esterification kinetics, with the acid catalyzing nucleophilic acyl substitution. The tert-butyl ester is extracted with dichloromethane, washed with NaHCO3, and dried over MgSO4 (yield: 65–75%).

Deprotection and Final Purification

Reactants :

- 1 M HCl (aqueous, 20 mL)

- tert-Butyl methyl ether (MTBE, 30 mL)

Procedure :

The ketal groups are cleaved by stirring the esterified product with 1 M HCl at 50°C for 2 hours. The crude product is suspended in MTBE, filtered, and recrystallized from methanol to yield white crystals (purity >95% by HPLC).

Alternative Route via Meldrum’s Acid-Mediated Cyclization

A secondary method leverages Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a carbonyl surrogate, enabling a convergent synthesis.

Coupling with Boc-Protected Aspartic Acid

Reactants :

- Boc-L-Asp-Ot-Bu (5 mmol)

- Meldrum’s acid (5 mmol)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl, 5.5 mmol)

Procedure :

Boc-L-Asp-Ot-Bu and Meldrum’s acid are dissolved in dichloromethane (50 mL) with EDC·HCl. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. The activated intermediate undergoes nucleophilic attack by the amine, forming a stable adduct.

Sodium Borohydride Reduction and Cyclization

Reactants :

- Adduct (5 mmol)

- Sodium borohydride (10 mmol)

- Methanol (50 mL)

Procedure :

The adduct is reduced with NaBH4 in methanol at 0°C for 2 hours. The resulting diol is cyclized under acidic conditions (pH 3–4) to form the 2,4-dioxopiperidine ring. The tert-butyl ester is introduced via in situ reaction with Boc2O in THF.

Yield Optimization :

- Cyclization at 60°C improves ring-closure efficiency (yield: 55–60%).

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

| Parameter | Hantzsch Route | Meldrum’s Acid Route |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 40–50% | 30–40% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The Hantzsch route offers superior scalability and yield, making it preferable for industrial applications. Conversely, the Meldrum’s acid pathway provides stereochemical control, advantageous for enantioselective synthesis.

Analytical Validation and Quality Control

Industrial Applications and Process Optimization

Solvent Selection and Recycling

Environmental Considerations

- Waste Streams : Acidic aqueous phases are neutralized with CaCO3 before disposal.

- Catalyst Recovery : PTSA is extracted via ion-exchange resins (75% recovery).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate and Analogues

*Inferred based on structural analogs.

†Calculated from synthetic route in .

Key Observations:

Substituent Bulk and Reactivity: The target compound’s 2,2-dimethyl groups provide moderate steric hindrance, facilitating reactions requiring accessibility to the piperidine core. The dioxane-carbonyl substituent in ’s compound adds significant steric and electronic complexity, likely limiting its utility in reactions requiring planar transition states .

Electronic Effects :

- The pyrimidinyloxy-methyl group in ’s compound introduces electron-deficient aromaticity, enhancing hydrogen-bond acceptor capacity. This contrasts with the target’s electron-withdrawing dioxo groups, which polarize the piperidine ring .

Synthetic Applications :

- The target compound’s simpler structure makes it preferable for modular synthesis, whereas ’s derivative is specialized for enzyme-targeting studies (e.g., CYP3A4 inhibition) due to its dioxane moiety .

Physicochemical Properties

- Solubility : The pyrimidine-containing analogue () exhibits improved aqueous solubility compared to the target compound due to its polar heterocyclic group. Conversely, the isopropyl-substituted analogue () is more lipophilic, favoring organic-phase reactions .

- Stability : The dioxane ring in ’s compound may introduce ring strain, reducing thermal stability compared to the target’s unstrained piperidine-dione system .

Biological Activity

Tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate (CAS No. 1245912-12-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, applications in drug development, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 241.28 g/mol

- Structural Characteristics : The compound features a piperidine ring with two keto groups and a tert-butyl ester functional group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound can act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may bind to certain receptors, altering their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties by interfering with bacterial cell wall synthesis and other critical processes .

1. Drug Development

This compound is investigated for its role as a precursor in synthesizing pharmaceutical agents. Its derivatives have shown promise in developing analgesic and anti-inflammatory drugs .

2. Antibacterial Research

Recent studies have highlighted the compound's potential in addressing antibiotic resistance by serving as a scaffold for new β-lactamase inhibitors . These inhibitors are crucial for restoring the efficacy of existing antibiotics against resistant strains.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the regioselective alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate, leading to various substituted derivatives useful in medicinal chemistry. The robustness of the reaction highlights the versatility of piperidine derivatives in drug design .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that certain derivatives of this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of cell wall synthesis .

Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Demonstrated ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Antibacterial Properties | Showed effectiveness against resistant bacterial strains, indicating a promising avenue for new antibiotic development. |

| Synthesis Applications | Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals. |

Q & A

Q. What is the recommended synthetic route for Tert-butyl 2,2-dimethyl-4,6-dioxopiperidine-1-carboxylate?

The compound can be synthesized via a coupling reaction using 2,2-dimethyl-1,3-dioxane-4,6-dione and a tert-butyl piperidine precursor. A typical procedure involves dissolving the precursor in dichloromethane (DCM) with catalytic DMAP, followed by adding DCC (dicyclohexylcarbodiimide) and the dioxane-dione derivative at 0°C. The reaction is warmed to room temperature and stirred overnight. Purification involves filtration to remove DCU (dicyclohexylurea) byproducts and solvent evaporation, though isolation may require column chromatography due to residual impurities .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : To confirm the tert-butyl group (1.2–1.4 ppm in H NMR) and dioxopiperidine backbone.

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]).

- Infrared (IR) Spectroscopy : To identify carbonyl stretches (~1700 cm) and ester linkages. Data should align with computational predictions from sources like PubChem .

Q. What are the standard handling protocols for this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place (<4°C) in airtight containers, away from strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Temperature Control : Maintain strict low-temperature conditions during reagent addition to minimize side reactions.

- Catalyst Selection : DMAP enhances nucleophilicity, but excess amounts may lead to byproducts.

- Purification : Use preparative HPLC or repeated recrystallization to address the orange residue noted in crude mixtures .

Q. What decomposition pathways are observed under varying conditions?

- Thermal Stability : Decomposition occurs at elevated temperatures (>150°C), releasing CO and forming tert-butyl piperidine derivatives.

- Hydrolytic Sensitivity : The ester group hydrolyzes in acidic/basic conditions, requiring pH-neutral storage.

- Combustion Hazards : Toxic fumes (e.g., NO) may form during thermal degradation .

Q. How do structural modifications impact reactivity in downstream applications?

The dioxopiperidine core enables cycloaddition or nucleophilic substitution reactions. For example, reacting with cis-1,2-diamino-1,2-dicyanoethene can yield zwitterionic imidazolium derivatives, as demonstrated in similar systems. Steric hindrance from the tert-butyl group may slow reactivity, necessitating longer reaction times .

Q. How should researchers address inconsistencies in reported toxicity data?

- Literature Review : Cross-reference PubChem, EPA DSSTox, and peer-reviewed journals for validated data.

- In Silico Modeling : Use tools like ECOSAR to predict acute/chronic toxicity in lieu of experimental data.

- Empirical Testing : Conduct Ames tests or cytotoxicity assays if discrepancies persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.